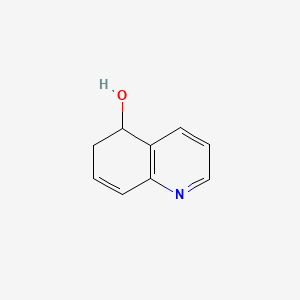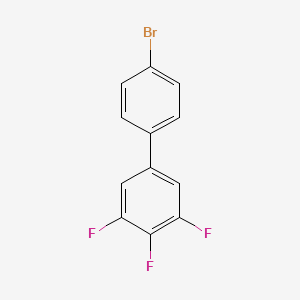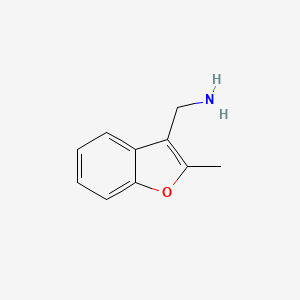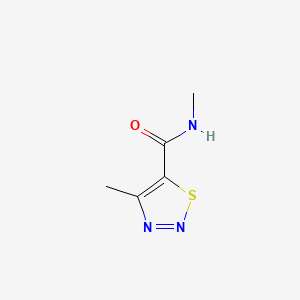
5,6-Dihydroquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesized 8-hydroxyquinoline derivatives, like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), have shown in vitro antimicrobial activity against several bacteria strains and fungi, highlighting their potential in antimicrobial applications (Patel & Patel, 2017).
The reaction of 5,7-dinitroquinolin-8-ol with NaBH4 forms a hydride σ-complex, leading to derivatives like 5,7-dinitro-5,6-dihydroquinolin-8-ol. These reactions highlight the chemical versatility and potential for creating various compounds from 5,6-dihydroquinolin-5-ol structures (Ustinov et al., 2020).
1,2-Dihydroquinolines, synthesized via AuCl(3)/AgSbF(6)-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrate the utility in synthesizing bioactive tetrahydroquinoline alkaloids like (+/-)-angustureine (Kothandaraman, Foo, & Chan, 2009).
The anti-corrosion properties of 8-hydroxyquinoline derivatives for mild steel in acidic media have been explored, showing significant efficiency in inhibiting corrosion, which could be valuable in industrial applications (Douche et al., 2020).
The synthetic methods for creating 5,6-dihydroquinolines and succinates from acyclic α,α-dicyanoolefins and acetylenic ester demonstrate the compound's versatility in organic synthesis (Alizadeh et al., 2015).
Zinc complexes of hydrazone derivatives bearing 3,4-dihydroquinolin-2(1H)-one nucleus have shown significant anti-tuberculosis activity, highlighting their potential as anti-tubercular agents (Mandewale et al., 2016).
Methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization, are structurally related to 5,6-dihydroquinolin-5-ol. These compounds have shown significant cytostatic activity in cancer cells, suggesting their potential in cancer therapeutics (Gastpar et al., 1998).
The synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline, including 5,6-epoxy-5,6-dihydroquinoline, demonstrates the compound's role in metabolic studies and its potential pharmacological applications (Agarwal et al., 1990).
Safety and Hazards
将来の方向性
While specific future directions for 5,6-Dihydroquinolin-5-ol are not mentioned, research into quinoline derivatives is ongoing due to their wide range of biological activities . Further studies could focus on synthesizing new derivatives and investigating their potential applications in medicine and other fields.
特性
IUPAC Name |
5,6-dihydroquinolin-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-4,6,9,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKPPDZXRVKTLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(C1O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B573871.png)
![4-[[4-[4-[[4-(dimethylamino)phenyl]diazenyl]-3-methylnaphthalen-1-yl]-2-methylnaphthalen-1-yl]diazenyl]-N,N-dimethylaniline](/img/structure/B573872.png)


![3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B573879.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-8-amine](/img/structure/B573884.png)

![5,11,17,23-Tetratert-butyl-26-diethoxyphosphoryl-28-[ethoxy(methoxymethyl)phosphoryl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-25,27-diol](/img/structure/B573886.png)
![N-[4-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)pyrrolidin-3-yl]ethyl]-1-phenylpiperazin-2-yl]acetamide](/img/structure/B573889.png)
